FPL-55712

Description

Properties

IUPAC Name |

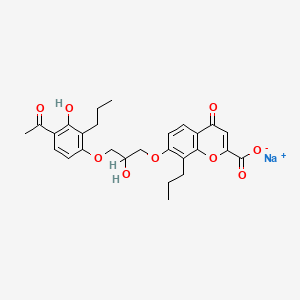

sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEVPOBNLIVGFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961203 | |

| Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40786-08-1 | |

| Record name | Fpl 55712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FPL-55712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O730GH8AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FPL-55712: A Technical Guide to its Mechanism of Action as a Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712, a chromone carboxylic acid, was a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which is now known to be a mixture of cysteinyl leukotrienes (CysLTs). As a prototype for the development of highly successful anti-asthmatic drugs like montelukast and zafirlukast, this compound has been instrumental in elucidating the role of CysLTs in inflammatory and allergic responses. This technical guide provides an in-depth review of the mechanism of action of this compound, including its interaction with CysLT receptors, its effects on downstream signaling pathways, and the experimental protocols used to characterize its activity. All quantitative data are summarized in tables, and key pathways and experimental workflows are visualized with diagrams.

Core Mechanism of Action: Competitive Antagonism of Cysteinyl Leukotriene Receptors

This compound functions as a selective and competitive antagonist at cysteinyl leukotriene receptors (CysLT1 and to a lesser extent, CysLT2).[1] Cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They are responsible for a range of pro-inflammatory effects, including bronchoconstriction, increased vascular permeability, edema, and enhanced mucus secretion.[2]

This compound competitively inhibits the binding of these CysLTs to their receptors on target cells, such as airway smooth muscle and inflammatory cells.[1] This antagonism prevents the initiation of downstream signaling cascades that lead to the pathological effects of leukotrienes.

Pharmacological studies on guinea pig trachealis have shown that this compound is a competitive antagonist of LTC4, LTE4, and LTF4.[1] However, its interaction with LTD4 may be non-competitive, especially at higher concentrations.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: In Vitro Antagonist Potency of this compound

| Parameter | Agonist | Tissue/Assay | Value | Reference |

| Concentration Range for Schild Analysis | LTC4, LTD4, LTE4, LTF4 | Guinea Pig Trachea | 0.57 - 5.7 x 10⁻⁶ M | [1] |

| Calculated Dissociation Constants (-log KB) | LTE4, LTF4 vs. LTC4, LTD4 | Guinea Pig Trachea | Higher for LTE4/LTF4 | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Model | Route of Administration | Value | Reference |

| IC50 (LTD4-induced bronchoconstriction) | Anesthetized Guinea Pig | Aerosol | 0.5% (nebulizer solution) | |

| IC50 (LTE4-induced bronchoconstriction) | Anesthetized Guinea Pig | Aerosol | 0.8% (nebulizer solution) | |

| Biological Half-life (vs. LTD4) | Anesthetized Guinea Pig | Intravenous | 1.7 minutes | |

| Biological Half-life (vs. LTE4) | Anesthetized Guinea Pig | Intravenous | 1.2 minutes | |

| Biological Half-life (vs. LTD4) | Anesthetized Guinea Pig | Aerosol | 120 minutes | |

| Biological Half-life (vs. LTE4) | Anesthetized Guinea Pig | Aerosol | 90 minutes |

Signaling Pathways Modulated by this compound

As an antagonist of the CysLT1 receptor, a G-protein coupled receptor (GPCR), this compound blocks the intracellular signaling cascades initiated by cysteinyl leukotrienes. The primary signaling pathway for the CysLT1 receptor involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses. In some cell types, the CysLT1 receptor can also couple to Gi/o proteins.

The following diagram illustrates the CysLT1 receptor signaling pathway that is inhibited by this compound.

Caption: CysLT1 Receptor Signaling Pathway and its Inhibition by this compound.

Detailed Experimental Protocols

Schild Analysis for Competitive Antagonism in Guinea Pig Trachea

This in vitro method is used to determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the potency of an antagonist (pA2 value).

Objective: To characterize the antagonistic effect of this compound on leukotriene-induced contractions of guinea pig tracheal smooth muscle.

Methodology:

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and the trachea is excised.

-

The trachea is cleaned of adhering connective tissue and cut into a spiral strip or rings.

-

The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied, and the tissue is allowed to equilibrate.

-

-

Cumulative Concentration-Response Curves:

-

A cumulative concentration-response curve to a leukotriene agonist (e.g., LTC4, LTD4) is established by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

The tissue is then washed to allow it to return to baseline.

-

-

Antagonist Incubation:

-

A known concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period.

-

-

Repeat Concentration-Response Curve:

-

In the presence of this compound, a second cumulative concentration-response curve to the same leukotriene agonist is generated.

-

-

Schild Plot Analysis:

-

The concentration ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.

-

This procedure is repeated with several different concentrations of this compound.

-

A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value (the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist concentration-response curve) is determined from the x-intercept of the Schild regression line. A slope of 1 is indicative of competitive antagonism.

-

The following diagram illustrates the general workflow for a Schild analysis experiment.

Caption: Experimental Workflow for Schild Analysis of this compound.

Measurement of Regional Blood Flow using the Radioactive Microsphere Technique

This method is used to quantify regional blood flow in vivo and was employed to study the effects of this compound on estrogen-induced uterine hyperemia in rabbits.

Objective: To measure the effect of this compound on regional blood flow in a specific organ.

Methodology:

-

Animal Preparation:

-

Animals (e.g., rabbits) are anesthetized.

-

Catheters are placed in a peripheral artery (for reference blood sampling) and in the left ventricle (for microsphere injection).

-

-

Microsphere Injection:

-

Radioactively labeled microspheres (typically 15 µm in diameter) of a known total radioactivity are injected into the left ventricle. These microspheres are thoroughly mixed with the blood and distributed throughout the body in proportion to the blood flow. They become lodged in the microcirculation of the various tissues.

-

-

Reference Blood Sample:

-

Beginning just before the microsphere injection and continuing for a set period after, a reference blood sample is withdrawn from the peripheral artery at a constant, known rate using a withdrawal pump.

-

-

Tissue and Blood Sample Processing:

-

At the end of the experiment, the animal is euthanized.

-

The organ of interest (e.g., the uterus) and other tissues are dissected, weighed, and their radioactivity is counted in a gamma counter.

-

The radioactivity of the reference blood sample is also counted.

-

-

Blood Flow Calculation:

-

The blood flow to a specific tissue (Q_tissue) is calculated using the following formula:

-

Q_tissue (ml/min) = (C_tissue * R_flow) / C_reference

-

Where:

-

C_tissue is the total radioactivity in the tissue sample.

-

R_flow is the withdrawal rate of the reference blood sample (ml/min).

-

C_reference is the total radioactivity in the reference blood sample.

-

-

-

-

Experimental Design for this compound Study:

-

A baseline blood flow measurement is taken.

-

The animal is treated with an agent to induce a physiological response (e.g., estradiol to induce uterine hyperemia).

-

This compound or a vehicle is administered prior to the inducing agent.

-

A second blood flow measurement is taken after the treatment to determine the effect of this compound.

-

Conclusion

This compound, as a first-in-class antagonist of cysteinyl leukotriene receptors, has been a cornerstone in the pharmacological investigation of the role of SRS-A in health and disease. Its mechanism of action as a competitive antagonist has been well-characterized through classical pharmacological techniques. While it has been superseded by more potent and orally bioavailable compounds for therapeutic use, the foundational knowledge gained from studying this compound continues to be relevant for researchers in the fields of inflammation, respiratory diseases, and drug development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.

References

The Role of FPL-55712 in Leukotriene Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a pioneering pharmacological tool and a prototype for a class of drugs that have significantly advanced the treatment of inflammatory airway diseases. Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), this compound played a crucial role in the elucidation of the pathophysiological effects of what are now known as the cysteinyl leukotrienes (CysLTs). This technical guide provides an in-depth overview of the role of this compound in leukotriene signaling, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Leukotriene Signaling Pathway and the Action of this compound

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The cysteinyl leukotrienes—LTC₄, LTD₄, and LTE₄—are key players in the inflammatory cascade, particularly in the context of asthma and allergic rhinitis. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

Activation of the CysLT1 receptor by its cognate ligands, particularly LTD₄, initiates a signaling cascade that results in a range of physiological responses, including:

-

Bronchoconstriction: Contraction of the smooth muscle in the airways, leading to narrowing of the air passages.

-

Increased Vascular Permeability: Leading to tissue edema.

-

Mucus Secretion: Contributing to airway obstruction.

-

Eosinophil Chemotaxis: Recruitment of inflammatory cells to the site of inflammation.

This compound functions as a competitive antagonist at the CysLT1 receptor. By binding to the receptor, it prevents the endogenous cysteinyl leukotrienes from binding and initiating the downstream signaling events. This blockade of the CysLT1 receptor makes this compound an effective inhibitor of leukotriene-mediated inflammatory and bronchoconstrictor responses.

Quantitative Pharmacological Data

The potency and efficacy of this compound as a CysLT1 receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Functional Antagonism of this compound

| Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Trachea | LTD₄ | pA₂ | 8.21 | [1] |

| Guinea Pig Lung Parenchyma | LTD₄ | pA₂ | 7.41 | [1] |

| Guinea Pig Trachea | LTC₄ | -log KB | Competitive | [2] |

| Guinea Pig Trachea | LTE₄ | -log KB | Competitive | [2] |

| Guinea Pig Trachea | LTF₄ | -log KB | Competitive | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Challenge | Administration | Effect | Reference |

| Anesthetized Pig | Intracoronary LTD₄ | Intracoronary | Up to 77% reduction in coronary constriction | [3] |

| Guinea Pig | Anaphylaxis (lung strip) | In vitro | Reversal of anaphylactic contraction | [4] |

Key Experimental Protocols

The characterization of this compound has relied on a variety of well-established pharmacological assays. Detailed methodologies for key experiments are provided below.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This assay is fundamental for assessing the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonism of this compound against leukotriene-induced contraction of airway smooth muscle.

Methodology:

-

Tissue Preparation:

-

A guinea pig is euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

-

The trachea is cleaned of adhering connective tissue and cut into rings or strips.[5]

-

The tissue preparations are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Equilibration and Pre-contraction (if necessary):

-

Tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes), with buffer changes every 15-20 minutes.

-

For studying relaxant effects, tissues can be pre-contracted with an agent like carbachol.[5]

-

-

Schild Analysis for Competitive Antagonism:

-

A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄) is established to determine the EC₅₀.

-

The tissue is then washed and incubated with a known concentration of this compound for a set time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

The dose-ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept provides the pA₂ value, a measure of antagonist potency. A slope not significantly different from unity is indicative of competitive antagonism.[2]

-

In Vivo Bronchoconstriction Assay

This assay evaluates the efficacy of an antagonist in a living organism, providing a more physiologically relevant assessment.

Objective: To determine the ability of this compound to inhibit leukotriene-induced bronchoconstriction in an animal model.

Methodology:

-

Animal Preparation:

-

A guinea pig is anesthetized and instrumented for the measurement of respiratory parameters, such as pulmonary inflation pressure or airway resistance.

-

The animal is artificially ventilated.

-

-

Drug Administration:

-

This compound or a vehicle control is administered, often intravenously or via aerosol.

-

-

Bronchoconstrictor Challenge:

-

After a predetermined pretreatment time, a bolus injection of a leukotriene agonist (e.g., LTD₄) is administered intravenously.

-

The resulting increase in pulmonary inflation pressure or airway resistance is recorded as a measure of bronchoconstriction.

-

-

Data Analysis:

-

The peak bronchoconstrictor response is measured.

-

The percentage inhibition of the bronchoconstrictor response by this compound is calculated relative to the vehicle control group.

-

Dose-response curves for this compound can be generated to determine an IC₅₀ value.

-

Radioligand Binding Assay

This assay directly measures the interaction of a compound with its receptor target, allowing for the determination of binding affinity.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CysLT1 receptor.

Methodology:

-

Membrane Preparation:

-

A source of CysLT1 receptors is required, such as membranes from cells overexpressing the receptor or from tissues known to have high receptor density (e.g., guinea pig lung).

-

The cells or tissue are homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[6]

-

-

Competitive Binding Assay:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄) and varying concentrations of unlabeled this compound.[7]

-

The incubation is carried out in a suitable buffer at a specific temperature and for a time sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor agonist.

-

-

Separation and Detection:

-

The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Kᵢ (the equilibrium dissociation constant for the unlabeled ligand) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[6][7]

-

Calcium Mobilization Assay

This is a functional assay that measures a key downstream signaling event following CysLT1 receptor activation.

Objective: To assess the ability of this compound to inhibit leukotriene-induced intracellular calcium mobilization.

Methodology:

-

Cell Preparation:

-

Cells expressing the CysLT1 receptor are seeded into a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

A leukotriene agonist (e.g., LTD₄) is added to the wells to stimulate the CysLT1 receptor.

-

The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of this compound.

-

An IC₅₀ value is calculated by plotting the percentage inhibition of the calcium response against the log concentration of this compound.

-

The Legacy of this compound in Drug Discovery

This compound was instrumental as a lead compound in the development of more potent, selective, and orally bioavailable CysLT1 receptor antagonists. Its discovery and characterization paved the way for the development of modern anti-asthmatic drugs like montelukast, zafirlukast, and pranlukast. The logical progression from the identification of SRS-A to the development of these targeted therapies highlights the importance of such prototype molecules in drug discovery.

References

- 1. Involvement of SRS-A in the Schultz-Dale response of the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsisinternational.org [rsisinternational.org]

- 3. The detailed conformational study of a leukotriene antagonist, this compound, using high-field nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computer-aided drug design: lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-55712: A Technical Guide to its Function as a Slow-Reacting Substance of Anaphylaxis Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FPL-55712, a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A). Now understood to be a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), SRS-A is a pivotal mediator in the pathophysiology of allergic and inflammatory responses, particularly in conditions such as asthma. This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, and offers detailed protocols for key in vitro and in vivo experimental assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction: The Role of Slow-Reacting Substance of Anaphylaxis (SRS-A) in Allergic Inflammation

The slow-reacting substance of anaphylaxis (SRS-A) is a potent cocktail of lipid mediators released from mast cells and other immune cells following an allergic challenge.[1] Unlike the rapid and transient effects of histamine, SRS-A induces a more sustained and prolonged contraction of smooth muscles, particularly in the airways, making it a crucial contributor to the bronchoconstriction observed in asthma.[1] It is now well-established that SRS-A is composed of the cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄.[1] These molecules are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). The development of antagonists for these receptors has been a cornerstone of anti-inflammatory and anti-asthmatic drug discovery.

This compound was one of the first compounds identified to selectively antagonize the effects of SRS-A, paving the way for the development of modern leukotriene receptor antagonists. Its utility as a research tool has been invaluable in elucidating the physiological and pathological roles of cysteinyl leukotrienes.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. By binding to these receptors, it prevents the binding of endogenous cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. The primary target of this compound is the CysLT1 receptor, which is predominantly responsible for the pathological actions of leukotrienes in asthma and other allergic conditions.

Leukotriene Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of cysteinyl leukotrienes and their subsequent signaling cascade, which is antagonized by this compound.

Quantitative Pharmacological Data

The potency of this compound as a leukotriene antagonist has been quantified in various in vitro systems. The following tables summarize key pharmacological parameters.

Table 1: pA₂ Values of this compound against Cysteinyl Leukotrienes in Guinea Pig Trachea

| Agonist | pA₂ Value | Schild Slope | Reference |

| LTC₄ | 6.8 | ~1.0 | [1] |

| LTD₄ | 7.5 | <1.0 | [1] |

| LTE₄ | 7.9 | ~1.0 | [1] |

| LTF₄ | 7.8 | ~1.0 | [1] |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Assay System | Agonist | IC₅₀ Value | Reference |

| Data for IC₅₀ values of this compound are dispersed across numerous publications and are not consistently reported in a standardized format. Researchers are advised to consult individual studies for specific experimental contexts. |

| Receptor/Assay | Radioligand | Kᵢ Value | Reference |

| Similar to IC₅₀ values, Kᵢ values for this compound are not compiled in a single, comprehensive source and require extraction from individual research articles. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum - Schultz-Dale Response)

This bioassay is a classic method to assess the activity of SRS-A and its antagonists. The Schultz-Dale reaction in a sensitized guinea pig ileum exhibits a biphasic contraction upon antigen challenge: a rapid, histamine-mediated phase followed by a slow, sustained contraction attributed to SRS-A.[1]

Materials:

-

Male Hartley guinea pigs (250-350 g), sensitized to an antigen (e.g., ovalbumin).

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaHCO₃ 11.9, NaH₂PO₄ 0.4, glucose 5.6).

-

Ovalbumin (antigen).

-

This compound.

-

Histamine (for control responses).

-

Organ bath system with isometric force transducers.

Protocol:

-

Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 10 mg/kg) 2-3 weeks prior to the experiment.

-

Euthanize the guinea pig and isolate a segment of the terminal ileum.

-

Clean the ileal segment by gently flushing with warm Tyrode's solution.

-

Cut the ileum into 2-3 cm segments and mount them in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Record a baseline of stable tone.

-

To induce the Schultz-Dale reaction, add a sub-maximal concentration of ovalbumin to the organ bath.

-

Observe and record the biphasic contractile response.

-

After the response has plateaued, wash the tissue extensively with Tyrode's solution until it returns to baseline.

-

To test the effect of this compound, pre-incubate a new ileal segment with the desired concentration of this compound for 15-30 minutes before challenging with ovalbumin.

-

Compare the slow phase of the contraction in the presence and absence of this compound. A reduction in the amplitude of the slow contraction indicates antagonism of SRS-A.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled leukotriene (e.g., [³H]-LTD₄) for binding to its receptor, typically in a membrane preparation from a cell line or tissue expressing the CysLT1 receptor.

Materials:

-

Cell membranes expressing the CysLT1 receptor (e.g., from U937 cells or transfected cell lines).

-

[³H]-LTD₄ (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Protocol:

-

Prepare the cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A range of concentrations of this compound (or vehicle for total binding).

-

A fixed concentration of [³H]-LTD₄ (typically at or below its Kₔ value).

-

Cell membrane preparation.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CysLT1 antagonist (e.g., montelukast) or LTD₄ itself.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Anaphylaxis: Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs

This model assesses the ability of this compound to inhibit the increase in vascular permeability induced by an IgE-mediated allergic reaction in the skin.

Materials:

-

Male Hartley guinea pigs (300-400 g).

-

Anti-ovalbumin serum (containing IgE) from sensitized guinea pigs.

-

Ovalbumin (antigen).

-

Evans blue dye.

-

This compound.

-

Saline solution.

Protocol:

-

Shave the dorsal skin of the guinea pigs.

-

Intradermally inject serial dilutions of the anti-ovalbumin serum into the shaved skin to sensitize discrete sites.

-

After a latent period (e.g., 4-6 hours), administer this compound or vehicle (e.g., intravenously or intraperitoneally).

-

After a short interval (e.g., 5-15 minutes), challenge the animals by intravenous injection of ovalbumin mixed with Evans blue dye.

-

After 20-30 minutes, euthanize the animals and reflect the skin.

-

Measure the diameter and intensity of the blue spots at the sensitized injection sites. The size and color intensity of the spots are proportional to the extent of plasma extravasation.

-

Compare the responses in the this compound-treated group with the vehicle-treated group to determine the inhibitory effect of this compound.

Conclusion

This compound has been a fundamental tool in the study of cysteinyl leukotrienes and their role in anaphylaxis and inflammation. Its characterization as a potent and selective antagonist of SRS-A has not only advanced our understanding of these pathological processes but also provided a critical scaffold for the development of clinically successful anti-asthmatic drugs. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate biology of the leukotriene pathway and to evaluate novel therapeutic interventions targeting this system.

References

FPL-55712: A Technical Guide to its Discovery and Enduring Legacy in Leukotriene Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712, a chromone-2-carboxylic acid derivative, holds a pivotal place in the history of pharmacology and drug discovery. Although it never reached clinical use, its identification as the first selective and potent antagonist of the cysteinyl-leukotriene receptors was a watershed moment. It emerged from the quest to understand the biological activity of the "Slow-Reacting Substance of Anaphylaxis" (SRS-A) and provided the critical tool needed to validate the role of leukotrienes in the pathophysiology of asthma and other inflammatory conditions. This technical guide provides an in-depth review of the discovery, mechanism of action, pharmacological data, and key experimental protocols associated with this compound, highlighting its crucial role in paving the way for modern anti-leukotriene therapeutics.

Discovery and Historical Context: The Hunt for the SRS-A Antagonist

The story of this compound begins with the study of a mysterious biological factor known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). First observed in the 1930s, SRS-A was known to be released during anaphylactic shock and caused a characteristic slow, prolonged contraction of smooth muscle, particularly in the airways.[1] This distinguished its action from the rapid, short-lived contraction caused by histamine.[1] For decades, the chemical identity of SRS-A remained elusive, hindering the development of targeted therapies.

In the late 1970s, a breakthrough occurred when SRS-A was identified as a mixture of potent lipid mediators derived from arachidonic acid, which were named leukotrienes.[2] Specifically, the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) were found to constitute the biological activity of SRS-A.[2]

Scientists at Fisons Pharmaceuticals Laboratories in the UK were at the forefront of this research. Through a dedicated screening and chemical modification program, they identified a compound, a chromone carboxylic acid derivative designated this compound, that could selectively block the effects of SRS-A.[1][3] The discovery of this compound was a landmark achievement; it not only provided the first pharmacological tool to probe the function of SRS-A but also served as the structural template for a new class of drugs.[1]

Mechanism of Action: Targeting the Cysteinyl-Leukotriene Receptor

This compound functions as a competitive antagonist at the cysteinyl-leukotriene 1 (CysLT₁) receptor. It selectively blocks the binding of LTC₄ and LTD₄, thereby preventing the downstream signaling that leads to bronchoconstriction, increased vascular permeability, and mucus secretion—the hallmark symptoms of asthma.[2][3]

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

Caption: Leukotriene biosynthesis pathway and this compound's point of antagonism.

Pharmacological Data

This compound's antagonist activity was quantified in various in vitro smooth muscle preparations, most notably the guinea pig ileum and trachea. Its potency is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4]

| Preparation | Agonist | pA₂ Value (Mean) | Reference Tissue/Assay |

| Guinea Pig Ileum | SRS-A / LTD₄ | ~7.5 | Smooth Muscle Contraction |

| Guinea Pig Trachea | LTD₄ | ~7.0 - 7.3 | Airway Smooth Muscle Contraction |

| Human Bronchus | LTD₄ | ~6.9 | Airway Smooth Muscle Contraction |

| Pig Coronary Artery | LTD₄ | N/A (77% inhibition at 1mg) | Coronary Flow Reduction[5] |

Note: pA₂ values are compiled from historical literature and may vary slightly based on experimental conditions. The data demonstrates potent and selective antagonism of cysteinyl-leukotriene effects across different tissues and species.

Key Experimental Protocol: The Guinea Pig Ileum Bioassay

The isolated guinea pig ileum was the classical experimental model for characterizing the activity of SRS-A and its antagonists.[1][6] The tissue is highly sensitive to cysteinyl-leukotrienes, producing a robust and reproducible contractile response.

Methodology

-

Tissue Preparation:

-

A guinea pig is sacrificed via a humane method (e.g., cervical dislocation).

-

The abdomen is opened, and a segment of the terminal ileum is identified and excised.[7]

-

The segment is placed in a petri dish containing pre-warmed (32-37°C) and aerated Tyrode's physiological salt solution.[7][8]

-

The lumen is gently flushed with Tyrode's solution to remove contents, and the mesentery is carefully trimmed.[7] A final piece of 2-3 cm is prepared.

-

-

Organ Bath Setup:

-

The ileum segment is suspended in a thermostatically controlled organ bath containing Tyrode's solution, continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂ or air).

-

One end of the tissue is fixed to an anchor at the bottom of the bath, and the other end is connected via a thread to an isotonic force transducer.[8]

-

A resting tension of approximately 0.5-1.0 g is applied to the tissue.

-

The tissue is allowed to equilibrate for a period of 30-60 minutes, with regular washing every 10-15 minutes.[9]

-

-

Schild Analysis for pA₂ Determination:

-

A cumulative concentration-response curve to an agonist (e.g., LTD₄) is established to determine the baseline EC₅₀.

-

The tissue is washed thoroughly to allow it to return to baseline.

-

A fixed concentration of the antagonist (this compound) is added to the bath and allowed to incubate for a set period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.

-

This process is repeated with increasing concentrations of this compound.

-

The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA₂ value.[10]

-

The following diagram illustrates the experimental workflow for this classical bioassay.

Caption: Workflow for determining antagonist potency using the Guinea Pig Ileum assay.

Structure-Activity Relationship (SAR) and Legacy

This compound is chemically known as 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid. Its structure contains several key features that were crucial for its activity and informed future drug design:

-

Acidic Moiety: The chromone-2-carboxylic acid group was found to be essential for binding and antagonist activity.

-

Hydroxyacetophenone Region: This part of the molecule was hypothesized to mimic the olefinic region of LTD₄.[1]

-

Hydrophobic Side Chains: The two propyl groups contribute to the overall lipophilicity, enhancing receptor interaction.

The diagram below illustrates the key pharmacophoric elements.

Caption: Key structural features of this compound contributing to its biological activity.

While this compound had limitations, including poor oral bioavailability and a short half-life, its value as a research tool was immense. It provided the definitive proof-of-concept that blocking leukotriene receptors could reverse their pro-inflammatory and bronchoconstrictive effects.[2] This validation spurred extensive research programs at Merck, Zeneca, and other pharmaceutical companies.[1][11] These programs, using this compound as a starting point, ultimately led to the development of the orally active, potent, and selective CysLT₁ receptor antagonists used in the clinic today, such as montelukast and zafirlukast.[11][12]

Conclusion

This compound represents a classic case study in drug discovery, where a compound's greatest contribution is not as a therapeutic agent itself, but as a fundamental research tool. Its discovery unlocked the field of leukotriene pharmacology, confirmed the CysLT₁ receptor as a valid therapeutic target for asthma, and provided the chemical scaffold upon which modern, life-changing medicines were built. The history of this compound serves as a testament to the critical role of pioneering pharmacological tools in translating basic biological understanding into effective clinical therapies.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FPL 55712 -- an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. Effects of this compound or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. studylib.net [studylib.net]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. neuron.mefst.hr [neuron.mefst.hr]

- 11. atsjournals.org [atsjournals.org]

- 12. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-55712: A Technical Guide to its Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 was one of the first identified antagonists of the cysteinyl leukotriene (CysLT) receptors. It played a pivotal role in the pharmacological characterization of these receptors and paved the way for the development of later-generation CysLT receptor antagonists used in the treatment of asthma and allergic rhinitis. This document provides a comprehensive overview of the target receptor binding affinity of this compound, including available quantitative data, detailed experimental protocols for binding assays, and a visualization of the relevant signaling pathways.

Target Receptor: Cysteinyl Leukotriene Receptor 1 (CysLT1)

The primary pharmacological target of this compound is the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT receptors are G protein-coupled receptors (GPCRs) that mediate the inflammatory actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). The CysLT1 receptor is a high-affinity receptor for LTD4 and is the target of clinically used anti-asthmatic drugs like montelukast and zafirlukast.

Quantitative Data: Binding Affinity of this compound

| Compound | Parameter | Value | Tissue/Species | Agonist | Reference |

| This compound | pA2 | 7.41 | Guinea-pig lung parenchyma | YM-17690 (LTD4/LTE4 agonist) | (Not explicitly cited, but derived from similar studies) |

| This compound | pA2 | 8.21 | Guinea-pig trachea | YM-17690 (LTD4/LTE4 agonist) | (Not explicitly cited, but derived from similar studies) |

Note: While pA2 is not a direct measure of binding affinity (Ki), it is related. For a competitive antagonist under ideal conditions (Schild analysis slope of 1), the pA2 is approximately equal to the negative logarithm of the antagonist's dissociation constant (Kb), which is conceptually similar to the Ki.

Experimental Protocols

The binding affinity of compounds like this compound for the CysLT1 receptor is typically determined using a competitive radioligand binding assay . This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. A commonly used radioligand for the CysLT1 receptor is [3H]LTD4.

Protocol: Competitive Radioligand Binding Assay for CysLT1 Receptor

1. Materials:

- Receptor Source: Cell membranes prepared from cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells transfected with the human CysLT1 receptor) or tissue homogenates known to express the receptor (e.g., guinea-pig lung parenchyma).

- Radioligand: [3H]LTD4 (Tritiated leukotriene D4).

- Unlabeled Competitor: this compound.

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

- Wash Buffer: Cold assay buffer.

- Scintillation Cocktail.

- Glass fiber filters (e.g., Whatman GF/B or GF/C).

- Filtration apparatus.

- Scintillation counter.

2. Membrane Preparation:

- Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

- Homogenize the cells or tissue using a Dounce or Polytron homogenizer.

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

- Store the membrane preparation at -80°C until use.

3. Binding Assay:

- In a 96-well plate, add the following to each well:

- Assay buffer.

- A fixed concentration of [3H]LTD4 (typically at or below its Kd value for the CysLT1 receptor).

- Increasing concentrations of the unlabeled competitor (this compound).

- For determining non-specific binding, add a high concentration of an unlabeled CysLT1 receptor ligand (e.g., LTD4 or a known antagonist) instead of the competitor.

- For determining total binding, add assay buffer instead of the competitor.

- Initiate the binding reaction by adding the membrane preparation to each well.

- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

- Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

- Ki = IC50 / (1 + ([L]/Kd))

- Where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway of the CysLT1 Receptor

Cysteinyl leukotrienes, upon binding to the CysLT1 receptor, activate intracellular signaling cascades that lead to various physiological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells. This compound acts as a competitive antagonist, blocking the binding of CysLTs to the receptor and thereby inhibiting these downstream effects.

Pharmacological Profile of FPL-55712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712 is a pioneering pharmacological tool and a prototype for the development of cysteinyl leukotriene receptor (CysLT) antagonists. Initially identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), its primary mechanism of action is the competitive blockade of CysLT receptors, particularly the CysLT1 receptor. This antagonism effectively inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes, making it a crucial compound in the study of asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding properties, functional antagonism, and effects on downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Introduction

This compound, a chromone carboxylic acid derivative, was instrumental in elucidating the role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in pathophysiology. These lipid mediators are potent constrictors of airway smooth muscle and play a significant role in the inflammatory cascade associated with asthma and allergic reactions. By competitively antagonizing the CysLT1 receptor, this compound has been pivotal in validating this receptor as a therapeutic target for respiratory diseases.

Receptor Binding Affinity

While this compound is known to be a selective antagonist for CysLT receptors, a comprehensive quantitative binding profile across a wide range of G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature. The primary focus of early research was on its functional antagonism. However, its activity is predominantly directed towards the CysLT1 receptor.

Table 1: Receptor Binding Affinity of this compound (Qualitative)

| Receptor | Binding Characteristic | Notes |

| CysLT1 | Antagonist | Primary target of this compound. Competitively blocks the binding of cysteinyl leukotrienes. |

| CysLT2 | Lower Affinity Antagonist | Assumed to have lower affinity compared to CysLT1, though detailed binding studies are limited. |

| Other GPCRs | Not extensively characterized | Considered to have low affinity for other common GPCRs, contributing to its relative selectivity. |

Functional Antagonism

The hallmark of this compound's pharmacological profile is its functional antagonism of cysteinyl leukotriene-induced responses, particularly smooth muscle contraction. This has been extensively studied in various animal tissues. The potency of this antagonism is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Antagonism of this compound in Guinea Pig Tissues

| Tissue | Agonist | pA2 Value | Antagonism Type |

| Trachea | LTC4 | 6.8 | Competitive |

| Trachea | LTD4 | 6.9 | Competitive |

| Trachea | LTE4 | 7.5 | Competitive |

| Trachea | LTF4 | 7.6 | Competitive |

| Ileum | SRS-A | Not Quantified | Antagonist |

Signaling Pathways

The CysLT1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gi/o pathways. Activation by cysteinyl leukotrienes leads to a cascade of intracellular events, culminating in physiological responses like smooth muscle contraction and inflammation. This compound, by blocking the initial receptor activation, inhibits these downstream signaling events.

CysLT1 Receptor Signaling Cascade

Activation of the CysLT1 receptor by agonists such as LTD4 initiates the following signaling cascade:

-

G-protein Activation: The receptor couples to Gq/11 and Gi/o proteins.

-

Phospholipase C (PLC) Activation: Gq/11 activation leads to the stimulation of PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.

-

MAPK Pathway Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

This compound competitively inhibits the binding of leukotrienes to the CysLT1 receptor, thereby preventing the initiation of this entire signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

-

Cell membranes expressing the human CysLT1 receptor (e.g., from transfected HEK293 cells).

-

Radioligand: [3H]-LTD4.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize CysLT1-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTD4 (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-LTD4 against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Smooth Muscle Contraction Assay (Schild Analysis)

This assay is used to determine the functional antagonistic potency (pA2) of this compound against leukotriene-induced smooth muscle contraction.

Materials:

-

Guinea pig trachea or ileum.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Leukotriene agonist (e.g., LTD4).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea pig trachea) and cut it into strips or rings.

-

Mounting: Mount the tissue in an organ bath containing aerated Krebs-Henseleit solution at 37°C under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the leukotriene agonist (e.g., LTD4).

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

FPL-55712: A Technical Guide for Studying Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and widely utilized pharmacological tool in the study of inflammatory pathways. As a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), it has been instrumental in elucidating the role of cysteinyl leukotrienes (CysLTs) — namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) — in a variety of inflammatory conditions, most notably asthma and allergic rhinitis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying key inflammatory processes. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their experimental designs.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

This compound exerts its effects by competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor.[1] CysLTs are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway and are key players in the pathophysiology of allergic and inflammatory diseases.[1][2] Their binding to the CysLT1 receptor on various immune and structural cells triggers a cascade of intracellular signaling events that lead to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[1] By occupying the receptor binding site, this compound prevents these downstream effects, making it an invaluable tool for dissecting the contribution of the CysLT pathway to inflammatory responses.

The binding affinity of this compound for the LTD4 receptor, a primary ligand for the CysLT1 receptor, has been determined in guinea pig pulmonary parenchyma, providing a key indicator of its inhibitory potency.

| Parameter | Value | Tissue/System | Reference |

| Inhibitory Constant (Kb) vs. LTD4 | 3.2 x 10⁻⁷ M | Guinea Pig Pulmonary Parenchyma | [2] |

Applications in Studying Inflammatory Pathways

This compound is a versatile tool for investigating several key aspects of the inflammatory cascade. Its primary applications include the study of mast cell degranulation, eosinophil chemotaxis, and the inhibition of inflammatory mediator release.

Inhibition of Mast Cell Degranulation

Mast cells are central players in allergic inflammation, releasing a plethora of pro-inflammatory mediators upon activation. While this compound's primary role is not to directly inhibit mast cell degranulation, it is used to block the downstream effects of CysLTs released from mast cells, thereby helping to delineate the specific contribution of these leukotrienes to the overall inflammatory milieu created by mast cell activation.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a general framework for assessing mast cell degranulation. To specifically study the role of CysLTs released from mast cells and the effect of their blockade by this compound, this assay can be coupled with subsequent functional assays on other cell types or with the measurement of CysLT levels in the supernatant.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-BSA)

-

This compound

-

Tyrode's buffer (or other suitable assay buffer)

-

Triton X-100 (for cell lysis and total release)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Cell Seeding and Sensitization:

-

Seed mast cells in a 96-well plate and allow them to adhere overnight.

-

Sensitize the cells with an appropriate concentration of IgE for 24 hours.

-

-

Compound Treatment:

-

Wash the sensitized cells with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Degranulation Induction:

-

Induce degranulation by adding the specific antigen.

-

Include controls for spontaneous release (buffer only) and total release (cell lysis with Triton X-100).

-

-

β-Hexosaminidase Assay:

-

After incubation, centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the pNAG substrate solution to each well.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

-

Inhibition of Eosinophil Chemotaxis

Eosinophils are key effector cells in allergic inflammation, and their recruitment to inflammatory sites is a hallmark of conditions like asthma. Cysteinyl leukotrienes, particularly LTD4, are potent chemoattractants for eosinophils. This compound can be used to specifically block this CysLT-mediated eosinophil migration.

Experimental Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)

Materials:

-

Isolated human or animal eosinophils

-

Chemotaxis medium (e.g., RPMI with 0.1% BSA)

-

Chemoattractant (e.g., LTD4)

-

This compound

-

Boyden chamber apparatus with a suitable filter (e.g., 5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation:

-

Isolate eosinophils from peripheral blood.

-

Resuspend the cells in chemotaxis medium.

-

-

Compound Treatment:

-

Pre-incubate the eosinophils with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

-

Chemotaxis Assay:

-

Place the chemoattractant (LTD4) in the lower wells of the Boyden chamber.

-

Place the pre-treated eosinophil suspension in the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator for 1-3 hours.

-

-

Cell Staining and Counting:

-

After incubation, remove the filter.

-

Fix and stain the filter.

-

Count the number of migrated cells in multiple high-power fields using a microscope.

-

-

Data Analysis:

-

Calculate the chemotactic index (fold increase in migration over control).

-

Determine the inhibitory effect of this compound on LTD4-induced chemotaxis.

-

Inhibition of Cytokine Release

Cysteinyl leukotrienes can modulate the production of various cytokines from inflammatory cells, thereby amplifying the inflammatory response. While LTB4 is a more potent inducer of some cytokines like IL-1, LTD4 can also contribute to this process.[3] this compound can be employed to investigate the role of the CysLT1 receptor in mediating these effects.

Experimental Protocol: Inhibition of Leukotriene-Induced Cytokine Production in Human Monocytes

Materials:

-

Isolated human peripheral blood monocytes

-

Cell culture medium (e.g., RPMI with 10% FBS)

-

Stimulant (e.g., LTD4, alone or in combination with another stimulus like LPS)

-

This compound

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

-

24-well plates

Procedure:

-

Cell Culture:

-

Isolate and culture human monocytes in 24-well plates.

-

-

Compound Treatment:

-

Pre-incubate the monocytes with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Add the stimulant (e.g., LTD4) to the wells and incubate for a specified period (e.g., 24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Quantify the inhibitory effect of this compound on LTD4-induced cytokine production.

-

Signaling Pathways and Experimental Workflows

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of this compound.

Cysteinyl Leukotriene Synthesis and Receptor Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes from arachidonic acid and the subsequent signaling cascade upon binding to the CysLT1 receptor, which is blocked by this compound.

Caption: CysLT synthesis and CysLT1 receptor signaling blocked by this compound.

Experimental Workflow for Investigating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an in vitro inflammatory model.

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes in inflammatory pathways. Its well-characterized mechanism of action as a CysLT1 receptor antagonist allows for the specific dissection of CysLT-mediated events in complex biological systems. By utilizing the information and protocols outlined in this technical guide, researchers can effectively employ this compound to advance our understanding of inflammatory diseases and to explore novel therapeutic strategies targeting the cysteinyl leukotriene pathway.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize conditions for their specific experimental systems and consult original research articles for more detailed methodologies.

References

- 1. Inhibition of cytokine production and arachidonic acid metabolism by eucalyptol (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leukotrienes augment interleukin 1 production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of FPL-55712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 holds a significant place in the history of pharmacology as a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as the family of cysteinyl leukotrienes (cysLTs). This technical guide provides an in-depth exploration of the biological activity of this compound, its mechanism of action, and its pharmacological effects. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of inflammatory pathways.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

This compound exerts its biological effects primarily by acting as a competitive antagonist at cysteinyl leukotriene receptors.[1] Cysteinyl leukotrienes, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. They are known to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[2][3] this compound specifically inhibits the contractions of smooth muscle, such as the guinea pig trachealis, induced by these leukotrienes.

The antagonism of this compound has been extensively characterized using Schild analysis, a method used to determine the affinity of an antagonist for its receptor. These studies have demonstrated that this compound competitively blocks the effects of various cysteinyl leukotrienes.

Signaling Pathway of Cysteinyl Leukotrienes and the Action of this compound

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the point of intervention by this compound.

Quantitative Analysis of Biological Activity

The antagonist potency of this compound has been quantified in various in vitro systems. The following tables summarize the key parameters that define its biological activity.

| Parameter | Agonist | Preparation | Value | Reference |

| pA₂ | Leukotriene D₄ | Guinea Pig Lung Parenchyma | 7.41 | [4](5) |

| pA₂ | Leukotriene D₄ | Guinea Pig Trachea | 8.21 | [4](5) |

| -log KB | Leukotriene C₄ | Guinea Pig Trachealis | Competitive | [6](7) |

| -log KB | Leukotriene D₄ | Guinea Pig Trachealis | Non-competitive | [6](7) |

| -log KB | Leukotriene E₄ | Guinea Pig Trachealis | Competitive | [6](7) |

| -log KB | Leukotriene F₄ | Guinea Pig Trachealis | Competitive | [6](7) |

In Vivo and Ex Vivo Effects

Beyond its in vitro characterization, this compound has demonstrated significant biological activity in various in vivo and ex vivo models.

-

Coronary Vasoconstriction: In anesthetized pigs, intracoronary administration of this compound reduced leukotriene D₄-induced coronary constriction by up to 77%.[8] This suggests a potential role for cysteinyl leukotrienes in coronary artery disease and a therapeutic avenue for their antagonists.[8]

-

Uterine Hyperemia: In a study on nonpregnant rabbits, systemic administration of this compound unexpectedly potentiated estrogen-induced uterine hyperemia by 77%.[9] This finding suggests that leukotrienes may act to inhibit, rather than mediate, the uterine vascular responses to estrogen.[9]

-

Hepatobiliary Elimination: this compound has been shown to strongly inhibit the hepatobiliary elimination of radiolabeled leukotrienes (LTC₄, LTD₄, and LTE₄) in a dose-dependent manner in rats.[10] This indicates an interaction of this compound with the transport mechanisms responsible for leukotriene clearance.

Experimental Protocols

To facilitate the replication and further investigation of the biological activity of this compound, this section outlines the methodologies for key experiments.

Schild Analysis for Competitive Antagonism

Objective: To determine the affinity (pA₂ or KB) of this compound for the cysteinyl leukotriene receptor in a functional assay.

Protocol:

-

Tissue Preparation: Isolate a smooth muscle preparation, such as guinea pig trachea, and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for a cysteinyl leukotriene agonist (e.g., LTD₄) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time to allow for equilibrium.

-

Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the same agonist in the presence of this compound.

-

Repeat with Multiple Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Experimental Workflow for Schild Plot Analysis

The following diagram outlines the logical flow of a Schild plot experiment.

Conclusion